molecular formula C15H12N2O B12500471 1H-Benzimidazole, 1-benzoyl-2-methyl- CAS No. 92568-81-5

1H-Benzimidazole, 1-benzoyl-2-methyl-

Cat. No.: B12500471
CAS No.: 92568-81-5
M. Wt: 236.27 g/mol
InChI Key: QKHRLROZDNYADQ-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 1-benzoyl-2-methyl- is a heterocyclic aromatic compound that features a benzimidazole core with a benzoyl group at the 1-position and a methyl group at the 2-position. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their stability and bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 1-benzoyl-2-methyl- typically involves the condensation of o-phenylenediamine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the benzimidazole ring .

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs catalytic redox cycling methods. For instance, the use of cerium (IV) and cerium (III) in the presence of hydrogen peroxide has been reported to yield benzimidazole derivatives efficiently .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole, 1-benzoyl-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Benzimidazole, 1-benzoyl-2-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 1-benzoyl-2-methyl- involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with DNA synthesis and repair mechanisms, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Uniqueness: 1H-Benzimidazole, 1-benzoyl-2-methyl- is unique due to the presence of both the benzoyl and methyl groups, which confer distinct chemical properties and biological activities compared to its analogs .

Properties

CAS No.

92568-81-5

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

(2-methylbenzimidazol-1-yl)-phenylmethanone

InChI

InChI=1S/C15H12N2O/c1-11-16-13-9-5-6-10-14(13)17(11)15(18)12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

QKHRLROZDNYADQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3

Origin of Product

United States

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